molecular formula C10H13NO4S B14407459 5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide CAS No. 82020-79-9

5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide

Cat. No.: B14407459
CAS No.: 82020-79-9
M. Wt: 243.28 g/mol
InChI Key: RTSVLNVZVNYTLA-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide: is an organic compound with a complex structure that includes a methoxy group, a prop-2-en-1-yloxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 5-methoxy-2-hydroxybenzenesulfonamide with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The prop-2-en-1-yloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 5-methoxy-2-formylbenzenesulfonamide or 5-methoxy-2-carboxybenzenesulfonamide.

    Reduction: Formation of 5-methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-amine.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities.
  • Used in the development of bioactive compounds for research purposes.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
  • Studied as a potential drug candidate for various diseases.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The methoxy and prop-2-en-1-yloxy groups may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to the modulation of biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

    2-Methoxy-4-(prop-2-en-1-yl)phenol: Shares the methoxy and prop-2-en-1-yloxy groups but lacks the sulfonamide group.

    4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains the sulfonamide group but has a prop-2-yn-1-yloxy group instead of prop-2-en-1-yloxy.

    5-Methoxy-2-(3-methyl-4-(1-phenyl-1H-pyrazol-4-yl)-5-isoxazolyl)phenol: Features a methoxy group and a complex aromatic structure.

Uniqueness: 5-Methoxy-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and prop-2-en-1-yloxy groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

82020-79-9

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

5-methoxy-2-prop-2-enoxybenzenesulfonamide

InChI

InChI=1S/C10H13NO4S/c1-3-6-15-9-5-4-8(14-2)7-10(9)16(11,12)13/h3-5,7H,1,6H2,2H3,(H2,11,12,13)

InChI Key

RTSVLNVZVNYTLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC=C)S(=O)(=O)N

Origin of Product

United States

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